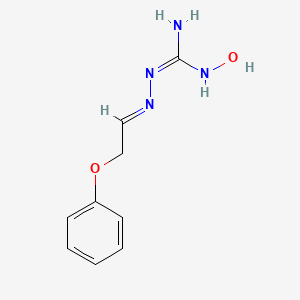![molecular formula C20H20BrN5O2S B15284466 N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15284466.png)
N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and a thiazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazine ring, followed by the introduction of the bromophenyl and dimethylamino groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.
Comparison with Similar Compounds
Similar compounds include other thiazine derivatives and compounds with bromophenyl or dimethylamino groups. Compared to these compounds, N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide may exhibit unique properties due to its specific structure, such as enhanced biological activity or different chemical reactivity. Some similar compounds include:
- N-(4-bromophenyl)-2-{2-[4-(methylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- N-(4-chlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Properties
Molecular Formula |
C20H20BrN5O2S |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(2Z)-N-(4-bromophenyl)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-26(2)16-9-3-13(4-10-16)12-22-25-20-24-18(27)11-17(29-20)19(28)23-15-7-5-14(21)6-8-15/h3-10,12,17H,11H2,1-2H3,(H,23,28)(H,24,25,27)/b22-12+ |
InChI Key |
ACRUGPCFMDLAKU-WSDLNYQXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15284383.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide](/img/structure/B15284395.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B15284405.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B15284410.png)
![(5E)-2-anilino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284415.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B15284434.png)
![2-[[(Z)-[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15284445.png)
![4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B15284457.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284464.png)
![1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B15284467.png)
![1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B15284474.png)
